(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Catalog No.
S12188888
CAS No.
M.F
C14H22N2
M. Wt
218.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Product Name

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

IUPAC Name

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m1/s1

InChI Key

NVKDDQBZODSEIN-TZMCWYRMSA-N

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a chemical compound characterized by its unique structure and stereochemistry. It belongs to the class of piperidine derivatives and is often utilized in organic synthesis and pharmaceutical applications. The compound has a molecular formula of C14H23N2C_{14}H_{23}N_2 and a molecular weight of approximately 235.35 g/mol. Its structure features a benzyl group attached to a piperidine ring, which is further substituted with two methyl groups at the nitrogen atom, contributing to its biological activity and potential therapeutic applications .

Typical for amines and piperidine derivatives. Key reactions include:

  • N-Alkylation: (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine can react with alkyl halides to form N-alkylated derivatives.
  • Acylation: The amine group can undergo acylation, leading to the formation of amides.
  • Reduction Reactions: The compound can be reduced to yield secondary or tertiary amines, depending on the reactants used.
  • Formation of Salts: The compound can form hydrochloride or other salt forms, enhancing its solubility and stability for pharmaceutical applications .

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine exhibits notable biological activity, particularly as an intermediate in the synthesis of Janus kinase inhibitors. These inhibitors are crucial in treating autoimmune diseases due to their role in modulating immune responses. The compound has shown potential in inhibiting specific pathways involved in inflammation and cell signaling . Additionally, its structural similarity to other pharmacologically active compounds suggests it may exhibit other biological effects that warrant further investigation.

The synthesis of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-amino-4-methylpiperidine as a key starting material.
  • N-Methoxycarbonylation: This step involves the reaction of the starting material with methoxycarbonyl reagents under basic conditions to introduce a carbonyl group.
  • Catalytic Hydrogenation: Following carbonylation, catalytic hydrogenation is employed to reduce the intermediate compounds.
  • Nucleophilic Substitution: A nucleophilic substitution reaction introduces the benzyl group onto the piperidine ring.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in high purity .

The primary applications of (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine include:

  • Pharmaceutical Development: As an intermediate in the synthesis of Janus kinase inhibitors used for treating autoimmune disorders such as rheumatoid arthritis.
  • Organic Synthesis: Utilized in various organic synthesis methodologies due to its reactive amine functionality .
  • Research Tool: Employed in laboratory settings for studying biological pathways and mechanisms involving piperidine derivatives.

Interaction studies involving (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine primarily focus on its role as a Janus kinase inhibitor. Research indicates that this compound interacts with specific enzymes involved in signal transduction pathways related to immune responses. These interactions are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity against target enzymes .

Several compounds share structural similarities with (3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityKey Features
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine1354621-59-20.98Enantiomer with different stereochemistry
cis-1-benzyl-N,4-dimethylpiperidin-3-amine477600-69-40.98Cis configuration may affect biological activity
6-benzyl-octahydropyrrolo[3,4-b]pyridine128740-14-70.93Different ring structure; potential for varied activity
1-benzylpiperidin-3-amine hydrochloride368429-78-10.90Lacks additional methyl substitution at nitrogen
1-benzyloctahydropyrrolo[3,4-b]pyrrole132414-50-70.91Distinct bicyclic structure; different pharmacological properties

These compounds illustrate variations in stereochemistry and structural features that may influence their biological activities and applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.178298710 g/mol

Monoisotopic Mass

218.178298710 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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